molecular formula C18H20ClFN2O3S2 B300439 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide

カタログ番号 B300439
分子量: 430.9 g/mol
InChIキー: XUSNEVOQDDNYOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide, also known as CFTR modulator VX-809 or Lumacaftor, is a chemical compound that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disease that affects the lungs, pancreas, and other organs, leading to life-threatening complications. VX-809 is a promising drug that has shown potential in improving CF symptoms by targeting the underlying genetic defect.

作用機序

VX-809 works by binding to the defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein and helping it to fold correctly. This allows the protein to reach the cell surface and function properly. VX-809 has been shown to improve the trafficking of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide to the cell surface, leading to increased chloride ion transport in CF patients.
Biochemical and Physiological Effects
VX-809 has been shown to improve lung function in CF patients by increasing chloride ion transport. It has also been shown to reduce the production of mucus in the lungs, which can help to prevent infections. In addition, VX-809 has been shown to improve the nutritional status of CF patients by improving the absorption of nutrients.

実験室実験の利点と制限

VX-809 is a promising drug for the treatment of CF, but it has some limitations in laboratory experiments. One limitation is that it is only effective in patients with specific N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations. Another limitation is that it may not be effective in all patients, and more research is needed to identify the patients who are most likely to benefit from the drug.

将来の方向性

There are several future directions for the development of VX-809 and other N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators. One direction is to develop more effective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators that can correct a wider range of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations. Another direction is to develop combination therapies that can target multiple aspects of CF pathophysiology. Finally, more research is needed to identify biomarkers that can be used to predict the response to N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators and monitor their effectiveness in patients.
Conclusion
In conclusion, VX-809 is a promising drug for the treatment of CF that has shown potential in improving lung function and reducing mucus production. It works by correcting the defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein and improving chloride ion transport. While there are limitations to its use in laboratory experiments, the development of more effective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators and combination therapies could lead to improved outcomes for CF patients.

合成法

The synthesis of VX-809 involves several steps, including the reaction of 3-chlorobenzyl mercaptan with ethylene oxide to form 2-(3-chlorobenzylthio)ethanol. This intermediate is then reacted with 4-fluoro-N-(methylsulfonyl)aniline to form N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide. The final product is obtained after several purification steps.

科学的研究の応用

VX-809 has been extensively studied for its potential in treating CF. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide) gene, which leads to the production of defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein. VX-809 is a N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide corrector that helps to restore the function of the defective protein. It has been shown to improve CF symptoms, including lung function, in patients with specific N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations.

特性

製品名

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide

分子式

C18H20ClFN2O3S2

分子量

430.9 g/mol

IUPAC名

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H20ClFN2O3S2/c1-27(24,25)22(17-7-5-16(20)6-8-17)12-18(23)21-9-10-26-13-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)

InChIキー

XUSNEVOQDDNYOR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F

正規SMILES

CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F

溶解性

38 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。